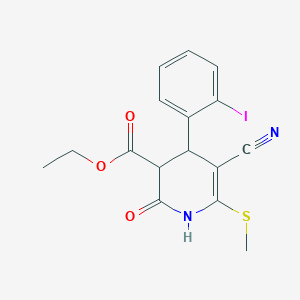![molecular formula C27H16Br2Cl2N4O4 B11538024 4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}](/img/structure/B11538024.png)
4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-chloroaniline}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 4-bromo-3-nitrobenzaldehyde, is synthesized through the bromination and nitration of benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 4-[(4-bromo-3-nitrophenyl)methylidene]amino-3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Formed through nucleophilic substitution of bromine atoms.
Oximes/Nitriles: Produced from the oxidation of the imine group.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially inhibiting or activating specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE
- **(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-3-CHLOROPHENYL}METHYL)-2-CHLOROPHENYL]METHANIMINE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H16Br2Cl2N4O4 |
|---|---|
Molecular Weight |
691.1 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[4-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-chlorophenyl]methyl]-2-chlorophenyl]methanimine |
InChI |
InChI=1S/C27H16Br2Cl2N4O4/c28-20-5-1-18(12-26(20)34(36)37)14-32-24-7-3-16(10-22(24)30)9-17-4-8-25(23(31)11-17)33-15-19-2-6-21(29)27(13-19)35(38)39/h1-8,10-15H,9H2 |
InChI Key |
OLYQSMXYLRHUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])Cl)Cl)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11537956.png)

![4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B11537966.png)


![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11537993.png)
![4-bromo-2-chloro-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537996.png)
![2-[3-(4-Fluorophenyl)-5-[4-(propan-2-YL)phenyl]-4,5-dihydro-1H-pyrazol-1-YL]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11538002.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11538005.png)

![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B11538029.png)
![3-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538034.png)
